3-Fluoro-4-hydroxy-5-iodobenzonitrile
Overview
Description
3-Fluoro-4-hydroxy-5-iodobenzonitrile is an organic compound with the molecular formula C7H3FINO and a molecular weight of 263.01 g/mol It is characterized by the presence of fluorine, hydroxyl, and iodine substituents on a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile typically involves multi-step organic reactions. One common method includes the iodination of a fluorohydroxybenzonitrile precursor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-5-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.
Scientific Research Applications
3-Fluoro-4-hydroxy-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-5-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodobenzonitrile: Similar structure but lacks the hydroxyl group.
4-Cyano-2-fluoro-6-iodophenol: Similar structure with different positioning of substituents.
Uniqueness
3-Fluoro-4-hydroxy-5-iodobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (fluorine and nitrile) and electron-donating (hydroxyl) groups on the aromatic ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-fluoro-4-hydroxy-5-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFZTUQMBZIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597621 | |
Record name | 3-Fluoro-4-hydroxy-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173900-33-9 | |
Record name | 3-Fluoro-4-hydroxy-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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